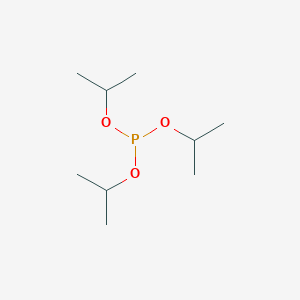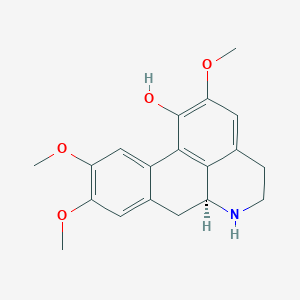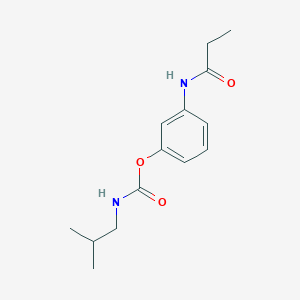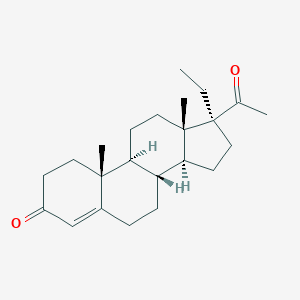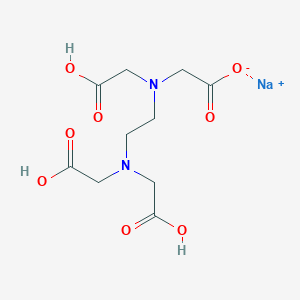
2-Methyl-benzamidine
Descripción general
Descripción
2-Methyl-benzamidine, also known as 2-Methylbenzamidine hydrochloride, is a chemical compound with the empirical formula C8H11ClN2 . It has a molecular weight of 170.64 .
Synthesis Analysis
The synthesis of benzimidazole derivatives, which include 2-Methyl-benzamidine, often involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . Another method involves a metal-free route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere. This synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .
Molecular Structure Analysis
The molecular structure of 2-Methyl-benzamidine can be represented by the SMILES string Cl.Cc1ccccc1C(N)=N . The InChI key for this compound is USHZYUPZIKQYMI-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives, such as 2-Methyl-benzamidine, are often accelerated by orders of magnitude in comparison to the bulk. No other acid, base, or catalyst is used. The reactions are suggested to be acid-catalyzed based on the identification of the intermediate arylamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-benzamidine are not fully detailed in the available literature .
Aplicaciones Científicas De Investigación
Anticoagulant Applications : A study focused on the development of selective inhibitors of blood coagulation enzymes thrombin or factor Xa, which are key in thromboembolic disorders and the prevention of venous and arterial thrombosis. It was found that benzamidine-based inhibitors can simultaneously inhibit thrombin and factor Xa, suggesting their potential as potent anticoagulants with improved pharmacological properties (Nar et al., 2001).
Melanoma Imaging : Benzamidine derivatives have been used in melanoma imaging. Specifically, iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM), typically used for studying neuropsychiatric disorders, showed promise in detecting melanoma metastases (Maffioli et al., 1994).
Trypsin Inhibition : Research on benzamidine derivatives, including modifications on the benzamidinium nucleus, revealed their role as competitive inhibitors of trypsin. This study aids in understanding the interaction of small substituents with the trypsin active center, which is crucial for designing compounds for enzyme labeling (Mares-Guia, 1968).
DNA Synthesis Enhancement : Benzamide and its derivatives were found to enhance unscheduled DNA synthesis in human lymphocytes following ultraviolet irradiation, indicating their potential role in DNA repair mechanisms (Miwa et al., 1981).
Antihistaminic Activities : A study on the antihistaminic and anticholinergic activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine revealed their biological effectiveness using isolated guinea pig ileum tissues (Arayne et al., 2017).
Anticoagulant Efficiency : Research into new derivatives of benzamidine demonstrated their effectiveness as inhibitors of bovine factor Xa, highlighting their potential in developing anticoagulants (Stürzebecher et al., 1989).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPDBPGNFRRABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341884 | |
| Record name | 2-Methyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-benzamidine | |
CAS RN |
18636-97-0 | |
| Record name | 2-Methyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



